
Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate
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Overview
Description
Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate is a fluorinated quinoline derivativeThe incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity and provides unique properties that make it valuable for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using cyclization reactions.
Esterification: The final step involves the esterification of the quinoline derivative with methanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound’s biological activity makes it valuable for studying enzyme inhibition and antibacterial properties.
Medicine: Fluorinated quinolines are investigated for their potential as antimalarial, antineoplastic, and antiviral agents.
Industry: The compound can be used in the development of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to inhibit enzymes and disrupt biological processes. The quinoline core can interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds are known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate is unique due to its specific substitution pattern and the presence of both fluorine atoms and a methoxy group. This combination enhances its biological activity and provides unique properties that differentiate it from other similar compounds .
Biological Activity
Methyl 2-((5,8-difluoro-2-methylquinolin-4-yl)oxy)acetate is a fluorinated derivative of quinoline that has garnered attention for its potential biological activity. This compound features two fluorine atoms at the 5 and 8 positions, along with a methoxy group, which contribute to its unique structural properties and biological interactions. The following sections provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12F2N1O3
- Molecular Weight : Approximately 267.23 g/mol
- Structural Characteristics : The presence of fluorine enhances the compound's lipophilicity and binding affinity to biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes due to its ability to form strong interactions with active sites. The fluorine atoms are particularly effective in enhancing binding affinity.
- Receptor Binding : Its structural features allow it to interact with specific receptors, potentially leading to therapeutic effects in conditions such as cancer and inflammation .
- Antimicrobial Activity : Preliminary studies suggest that similar quinoline derivatives exhibit antimicrobial properties, indicating that this compound may also possess such activity.
Synthesis Methods
The synthesis of this compound can be approached through various laboratory-scale and industrial-scale processes. Common methods include:
- Quinoline Derivative Reactions : Utilizing standard reactions for quinoline derivatives, such as oxidation and reduction processes.
- Fluorination Techniques : Employing selective fluorination methods to introduce fluorine atoms at the desired positions on the quinoline ring.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
These findings suggest that this compound may also possess similar anticancer properties.
Antimicrobial Studies
In vitro studies have shown that certain quinoline derivatives can inhibit bacterial growth:
Study | Bacteria Tested | Result |
---|---|---|
Study A | E. coli | Significant inhibition observed |
Study B | Staphylococcus aureus | Moderate effectiveness noted |
These results highlight the potential antimicrobial activity of this compound, warranting further investigation into its therapeutic applications .
Properties
Molecular Formula |
C13H11F2NO3 |
---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
methyl 2-(5,8-difluoro-2-methylquinolin-4-yl)oxyacetate |
InChI |
InChI=1S/C13H11F2NO3/c1-7-5-10(19-6-11(17)18-2)12-8(14)3-4-9(15)13(12)16-7/h3-5H,6H2,1-2H3 |
InChI Key |
UUOLNAAOSKPCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)OCC(=O)OC)F)F |
Origin of Product |
United States |
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